Racemic Tetrahydrofuran-2-carboxamide vs. Enantiopure (S)-Form: Differential Physical-Chemical Properties and Synthetic Implications
Tetrahydrofuran-2-carboxamide (91470-28-9) is supplied as the racemic mixture (undefined stereochemistry), whereas the commercially available (S)-enantiomer (498573-81-2) possesses distinctly different physical properties that directly impact handling, formulation, and downstream reaction outcomes [1]. These differences are not interchangeable and may influence dissolution rates, purification strategies, and crystallization behavior in process development.
| Evidence Dimension | Melting Point and Optical Rotation |
|---|---|
| Target Compound Data | Melting point not specified (racemic mixture); Optical rotation not applicable (racemic) |
| Comparator Or Baseline | (S)-(−)-Tetrahydrofuran-2-carboxamide: Melting point 82–86 °C; Optical rotation [α]20/D −75° (c = 1 in H2O) |
| Quantified Difference | Racemic solid vs. crystalline enantiomer with defined melting point and specific rotation of −75° |
| Conditions | Literature-reported values for (S)-enantiomer; racemic physical state from vendor specifications |
Why This Matters
Procurement of the racemic mixture (91470-28-9) ensures no unintended chiral bias is introduced in achiral syntheses, whereas enantiopure forms are essential for stereoselective applications but exhibit different solid-state properties affecting solubility and storage.
- [1] (R)-Tetrahydrofuran-2-carboxamide crystal data. IUCr Journals, 2007. DOI: 10.1107/S1600536807012345. View Source
